molecular formula C7H6ClNO B1285282 5-Methylnicotinoyl chloride CAS No. 884494-95-5

5-Methylnicotinoyl chloride

Cat. No. B1285282
M. Wt: 155.58 g/mol
InChI Key: OSFVFNVXUQRYIX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves starting materials that are derivatives of nicotinic acid. For instance, one paper describes the synthesis of 5-methyl-3-(bromomethyl)pyridine hydrobromide using 5-methylnicotinic acid as the starting material, achieving an overall yield of 65.9% . This method is praised for its simplicity, efficiency, and environmental friendliness. Another paper reports the synthesis of 4-methylnicotinonitrile derivatives through a series of reactions including ozonization-reduction, chlorination, Wittig-reaction, and acidic hydrolyzation, starting from 4-methyl-5-vinylnicotinonitrile with a yield of over 70% . These methods could potentially be adapted for the synthesis of 5-methylnicotinoyl chloride by incorporating an appropriate chlorination step.

Molecular Structure Analysis

While the molecular structure of 5-methylnicotinoyl chloride is not directly analyzed in the provided papers, the structure of a related compound, methyl 5-(4-chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate, was determined using spectroscopic techniques and confirmed by single crystal X-ray diffraction analysis . The crystal structure of this compound was found to belong to the orthorhombic system with specific cell parameters. Although this is not the same compound, the techniques used for structural determination are relevant and could be applied to 5-methylnicotinoyl chloride.

Chemical Reactions Analysis

The papers do not provide specific reactions for 5-methylnicotinoyl chloride, but they do detail reactions for similar compounds. For example, the synthesis of pyridine derivatives involves reactions such as ozonization-reduction and chlorination . These reactions are important for modifying the pyridine ring and could be relevant to the chemical reactions that 5-methylnicotinoyl chloride might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-methylnicotinoyl chloride are not discussed in the provided papers. However, the papers do discuss the properties of related compounds. For instance, the crystal packing of a pyrazole derivative is stabilized by offset π-stacking . This information suggests that similar compounds, including 5-methylnicotinoyl chloride, may also exhibit specific intermolecular interactions that could influence their physical properties and reactivity.

Scientific Research Applications

Chemical Risk Assessment

5-Methylnicotinoyl chloride's relevance is highlighted in research discussing the broader context of chemical risk assessment. Clewell (1995) emphasized the significance of integrating scientific research into chemical risk assessment, using methylene chloride as a prime example. This approach helps refine human risk estimates and identifies key scientific issues in chemical risk assessment, suggesting potential parallels in the evaluation of compounds like 5-methylnicotinoyl chloride (Clewell, 1995).

DNA Methylation and Demethylation

In the field of DNA methylation, Ma et al. (2016) developed a method for quantifying 5-hydroxymethylcytosine in DNA, which has implications for understanding DNA methylation and demethylation processes. This research indicates the potential application of 5-methylnicotinoyl chloride in studies related to DNA methylation, given its structural relevance to compounds involved in these processes (Ma et al., 2016).

Impurity Analysis in Chemical Synthesis

Tang et al. (2010) focused on the development of a method for determining impurities in 5-chlorovaleroyl chloride, a compound used in synthesizing pharmaceutical intermediates. The relevance to 5-methylnicotinoyl chloride lies in the shared context of analyzing and managing impurities in chemical synthesis, which is crucial for ensuring the quality of the final product (Tang et al., 2010).

Protein Fluorescence Quenching

Research by Holmes and Robbins (1974) on N‘‐methylnicotinamide chloride, a compound structurally related to 5-methylnicotinoyl chloride, demonstrated its use in quenching the intrinsic fluorescence of tryptophyl residues in proteins. This suggests potential applications of 5-methylnicotinoyl chloride in protein fluorescence studies (Holmes & Robbins, 1974).

Cellulose Hydrolysis in Ionic Liquids

Dee and Bell (2011) investigated the hydrolysis of cellulose dissolved in ionic liquids, revealing key insights into the process. While not directly involving 5-methylnicotinoyl chloride, this research provides context for understanding the hydrolysis reactions in which similar compounds might play a role (Dee & Bell, 2011).

Safety And Hazards

5-Methylnicotinoyl chloride is classified as an irritant and corrosive substance . Proper safety measures should be taken when handling this chemical to avoid exposure.

properties

IUPAC Name

5-methylpyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c1-5-2-6(7(8)10)4-9-3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFVFNVXUQRYIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50561434
Record name 5-Methylpyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylnicotinoyl chloride

CAS RN

884494-95-5
Record name 5-Methyl-3-pyridinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884494-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methylpyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NVG RU, SAP RU, TSA RU, NMN RU… - BIOCHEM …, 1993 - sumobrain.org
The present invention relates to the field of organic chemistry and pharmacology and describes novel asymmetric derivatives of polyphenols of the dinaphthalene series of general …
Number of citations: 0 www.sumobrain.org

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